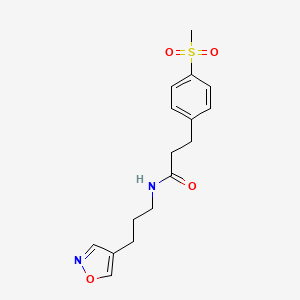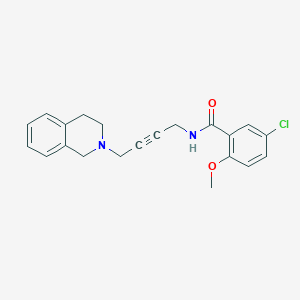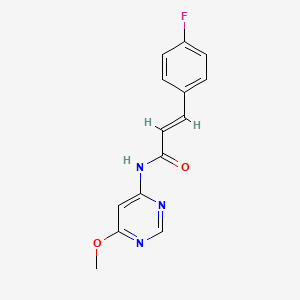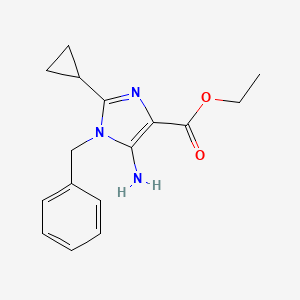![molecular formula C20H24N2O4 B2802943 N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034600-66-1](/img/structure/B2802943.png)
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups and structural features. It includes a tetrahydronaphthalene group, which is a type of polycyclic aromatic hydrocarbon, and an isoxazole group, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydronaphthalene portion of the molecule is likely to be quite rigid due to the presence of the fused ring system, while the isoxazole ring introduces heteroatoms (nitrogen and oxygen) that could participate in various interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of polar functional groups (like the hydroxy and methoxy groups) could enhance its solubility in polar solvents .Applications De Recherche Scientifique
Crystal Structures and Synthesis
- The compound's molecular structures have been studied in the context of efforts towards the total synthesis of elisabethin A. The configurations of stereo centers in the 1,2,3,4-tetrahydronaphthalene moiety have been a focal point, providing insights into structural configurations for synthetic applications (Kaiser et al., 2023).
Binding Assays and Receptor Studies
- Research has focused on exploring the compound's sigma-subtype affinities and selectivities, particularly in radioligand binding assays. This includes studying affinities at sigma(1) and sigma(2) receptors and Delta(8)-Delta(7) sterol isomerase (SI) site (Berardi et al., 2005).
Cardiovascular Agents Search
- The compound has been part of a search for useful cardiovascular agents. Its N-substituted amino alcohols were tested for vasodilating activity and β-blocking activity, highlighting its potential in cardiovascular research (Miyake et al., 1983).
Alkylation Research
- Studies have used the compound in the alkylation of malonic ester and methoxytetralone enolates, leading to the synthesis of bi- and tetracyclic derivatives. This research contributes to a better understanding of chemical reactions involving this compound (Khripach & Ivanova, 1990).
Radiolabeling and Synthesis for PET Experiments
- The compound's derivatives have been synthesized using Pd(0)-mediated rapid cross-coupling reactions, contributing to the field of radiolabeling for PET experiments. This showcases its utility in biomedical imaging and diagnostics (Takashima-Hirano et al., 2012).
Polyketide Biosynthesis Studies
- In the study of polyketides from desert endophytic fungus Paraphoma sp., the compound's derivatives were investigated. This research contributes to the understanding of polyketide biosynthesis and potential biological effects (Li et al., 2018).
PET Radiotracers Development
- Research on hybrid structures between different compounds, including derivatives of the compound , aimed to develop σ(2) PET tracers for tumor diagnosis. This highlights its potential applications in oncology (Abate et al., 2011).
Synthesis of Analogous Compounds
- The compound has been used in the synthesis of analogous compounds, such as 1-Methyl-3-methoxy-7-isopropylnaphthalene, contributing to the broader field of organic synthesis and compound derivation (Adachi, 1973).
Orientations Futures
Propriétés
IUPAC Name |
N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-25-14-8-9-16-13(11-14)5-4-10-20(16,24)12-21-19(23)18-15-6-2-3-7-17(15)26-22-18/h8-9,11,24H,2-7,10,12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKJRLZDXOIXDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3=NOC4=C3CCCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorobenzyl)-2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B2802862.png)
![ethyl 4-[5-[(E)-2-cyano-3-(3-fluoroanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2802863.png)

![N-(4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl)acetamide](/img/structure/B2802867.png)







![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzamide](/img/structure/B2802879.png)

![6-(4-(2-fluorophenoxy)-[1,4'-bipiperidine]-1'-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2802883.png)